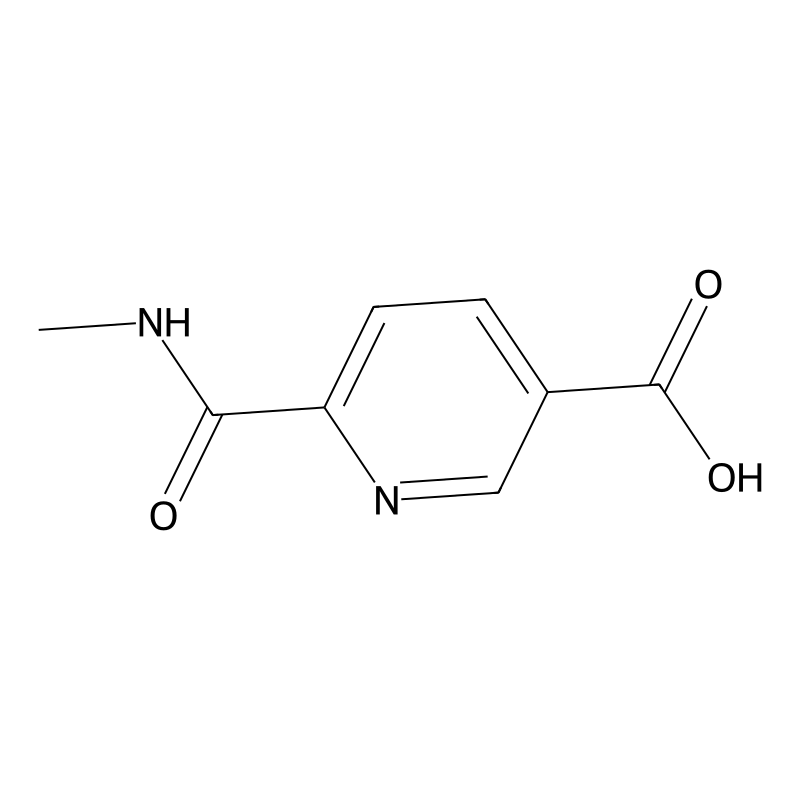6-(Methylcarbamoyl)pyridine-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis
6-MCCA possesses a pyridine ring, a common scaffold in many biologically active molecules. Researchers might explore its use as a building block in the synthesis of more complex molecules with potential therapeutic applications [].
Medicinal Chemistry
The presence of the carboxylic acid and methylcarbamoyl groups suggests potential for interaction with biological systems. Studies could investigate if 6-MCCA binds to specific enzymes or receptors, leading to a desired biological effect.
Material Science
The aromatic pyridine ring and functional groups could give 6-MCCA interesting properties for material science applications. For instance, researchers might explore its potential use in the development of new ligands or catalysts.
6-(Methylcarbamoyl)pyridine-3-carboxylic acid is a heterocyclic compound characterized by a pyridine ring substituted with a carboxylic acid and a methylcarbamoyl group. Its molecular formula is C₈H₈N₂O₃, and it has a molecular weight of 180.16 g/mol. The compound features two functional groups: the carboxylic acid (-COOH) and the methylcarbamoyl group (-NH-C(O)-CH₃), which significantly influence its chemical behavior and biological activity .
Currently, there is no scientific research readily available detailing a specific mechanism of action for MCPA in biological systems.
- Esterification: Reacting with alcohols to form esters, typically in the presence of an acid catalyst.
- Amide Formation: Can react with amines to form amides, particularly through nucleophilic acyl substitution.
- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of pyridine derivatives .
These reactions are facilitated by the presence of the electron-withdrawing carboxyl group, which enhances the electrophilicity of the carbonyl carbon.
Research indicates that 6-(Methylcarbamoyl)pyridine-3-carboxylic acid exhibits notable biological activities. It has been studied for potential applications in pharmacology, particularly as an anti-inflammatory agent. The compound's structure allows it to interact with various biological targets, potentially influencing metabolic pathways . Toxicological studies suggest that it may cause skin irritation and is harmful if ingested, highlighting the need for careful handling .
The synthesis of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid can be achieved through several methods:
- Direct Synthesis:
- Starting from 3-pyridinecarboxylic acid, it can be reacted with methyl isocyanate to introduce the methylcarbamoyl group.
- Multistep Synthesis:
- An alternative route involves the formation of an intermediate pyridine derivative followed by carboxylation and subsequent reaction with methyl isocyanate.
These methods leverage standard organic synthesis techniques, including nucleophilic substitution and functional group transformations .
6-(Methylcarbamoyl)pyridine-3-carboxylic acid has potential applications in:
- Pharmaceuticals: As a building block for drug development due to its biological activity.
- Agriculture: As a potential agrochemical for pest control or plant growth regulation.
- Chemical Research: Used in synthetic organic chemistry as a reagent or intermediate in various reactions .
Interaction studies have shown that 6-(Methylcarbamoyl)pyridine-3-carboxylic acid can interact with various proteins and enzymes, influencing their activity. Its ability to form hydrogen bonds due to the carboxylic acid and amide functionalities allows it to bind effectively to biological macromolecules, which may lead to modulation of biochemical pathways .
Several compounds share structural similarities with 6-(Methylcarbamoyl)pyridine-3-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Nicotinic Acid | C₆H₅NO₂ | Simple pyridine derivative with one carboxyl group. |
| 4-Methylpyridine-2-carboxylic Acid | C₇H₉NO₂ | Contains a methyl group at a different position. |
| 2-Pyridinecarboxylic Acid | C₆H₅NO₂ | Lacks the methylcarbamoyl substituent. |
| Methyl 5-amino-1H-indole-3-carboxylate | C₉H₉N₃O₂ | Contains an amino group instead of a methylcarbamoyl. |
These compounds differ primarily in their substituents on the pyridine ring and the nature of their functional groups, which can significantly affect their chemical reactivity and biological properties.
The uniqueness of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid lies in its specific combination of functional groups that provide distinct chemical reactivity and potential therapeutic effects compared to these similar compounds.








